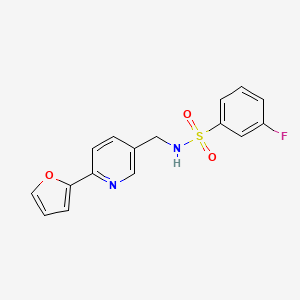

![molecular formula C16H20N2O3S B2827109 Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate CAS No. 2034587-54-5](/img/structure/B2827109.png)

Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

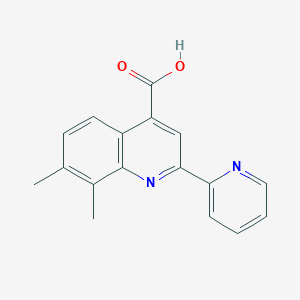

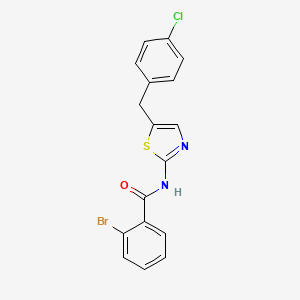

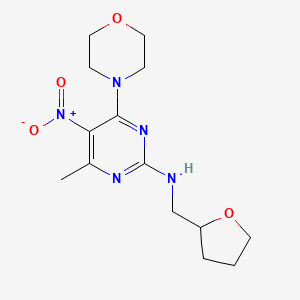

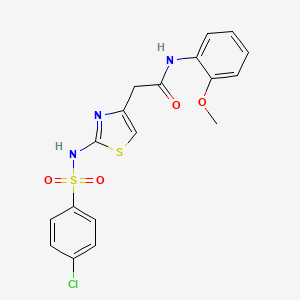

“Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate” is a chemical compound. It likely contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzo[d]thiazol-2-yl groups .Scientific Research Applications

Room-Temperature Fujiwara-Moritani Reactions : tert-Butyl perbenzoate, a related compound, is used as a substitute for benzoquinone in Fujiwara-Moritani reactions. These reactions are enhanced by including Cu(OAc)2 as a cocatalyst, demonstrating the importance of tert-butyl compounds in organic synthesis (Liu & Hii, 2011).

Synthesis of Dipeptide 4-Nitroanilides : A series of tert-butyloxycarbonyl amino acid 4-nitroanilides, including compounds related to tert-butyl azetidine, have been synthesized. This research highlights the utility of tert-butyl azetidine derivatives in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Cycloaddition Reactions : 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been studied for their reactivity with nitriles and carbonyl substrates, leading to the formation of various cyclic compounds. This research demonstrates the versatility of tert-butyl azetidine derivatives in organic chemistry (Yadav & Sriramurthy, 2005).

Chiral Auxiliary and Building Blocks : tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and building block in dipeptide synthesis. This indicates the potential of similar tert-butyl compounds in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

Carbene Structure Studies : Research on 3-lithiated 4-tert-butyl-thiazol-2-ylidene has revealed insights into the stable carbene structures, indicating the significance of tert-butyl thiazol derivatives in studying stable carbene chemistry (Hill et al., 1997).

Synthesis of tert-Butyl 6-oxo-2-azaspiro Compounds : Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro compounds demonstrate the application of tert-butyl azetidine derivatives in synthesizing novel compounds for exploring new chemical spaces (Meyers et al., 2009).

Antitumor Activity : The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally related to tert-butyl azetidine, reveals its potential antitumor activity, suggesting the relevance of similar compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-10-6-5-7-12-13(10)17-14(22-12)20-11-8-18(9-11)15(19)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLVPGKGOPJKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)